Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride
Description
Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride is a halogenated phenylhydrazine hydrochloride derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 5-position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in constructing pyrazole, oxazolidine, and hydrazone derivatives with applications in pharmaceuticals, agrochemicals, and materials science . Its structural features—electron-withdrawing substituents (Br and CF₃)—enhance electrophilic reactivity, making it valuable for coupling reactions and heterocycle formation .
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOSUVGNDGPJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NN)Br)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Reaction
Diazotization converts the primary amine group (–NH₂) into a diazonium salt (–N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
Procedure :
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Acid Activation : A mixture of concentrated HCl (36–38%) and water is stirred at controlled temperatures (–5 to 15°C) to dissolve the aniline substrate.
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Nitrosation : Sodium nitrite solution (28–36 wt%) is added dropwise to maintain the temperature below 15°C, preventing diazonium salt decomposition.
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pH Adjustment : A 10–12% sodium carbonate solution neutralizes excess acid, stabilizing the diazonium intermediate at pH 5–7.
Critical Parameters :
Reduction to Hydrazine
The diazonium salt is reduced to the hydrazine derivative using sodium sulfite (Na₂SO₃) under acidic conditions:
Procedure :
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Reductant Preparation : A 15–25% sodium sulfite solution is cooled to 0–25°C.
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Reduction : The diazonium solution is added in batches to the reductant, maintaining temperatures below 25°C to minimize side reactions.
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Acidification and Isolation : Concentrated HCl is added to protonate the hydrazine, followed by reflux (1–4 h) and cooling to precipitate the hydrochloride salt.
Performance Metrics :
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Na₂SO₃-to-Diazonium Ratio | 2–5:1 (mol/mol) | 75–85 | 97–99 |
| Reflux Duration | 1–4 h | — | — |
| Final Cooling Temp | 0–20°C | — | — |
Alternative Synthetic Routes
Nucleophilic Substitution on Pre-Functionalized Arenes
A less common approach involves introducing the hydrazine group via nucleophilic substitution on brominated intermediates. For example, 2-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride can undergo bromine migration or further functionalization under basic conditions.
Challenges :
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Regioselectivity issues due to electron-withdrawing trifluoromethyl groups.
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Competing elimination reactions at elevated temperatures.
Reaction Optimization and Scalability
Temperature Control
Maintaining subambient temperatures (–5 to 15°C) during diazotization prevents diazonium salt degradation. For industrial scalability, jacketed reactors with cryogenic cooling are recommended.
Solvent Systems
Aqueous HCl serves as both solvent and proton source, eliminating the need for organic solvents and simplifying waste management.
Purity Enhancement
Recrystallization from ethanol-water mixtures (1:3 v/v) increases purity to >99%, as confirmed by HPLC.
Comparative Analysis of Patented Methods
The table below summarizes key variations in diazotization-reduction protocols from patent CN101781229A:
| Example | Aniline (mol) | NaNO₂ (mol) | HCl (mL) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 0.05 | 0.0525 | 36 | 0–10 | 85 | 97.0 |
| 2 | 0.05 | 0.0525 | 29 | 5–10 | 77 | 98.2 |
| 3 | 0.051 | 0.051 | 15 | 10–15 | 76 | 97.1 |
| 4 | 0.045 | 0.045 | 21 | 0–10 | 80 | 99.0 |
| 5 | 0.045 | 0.045 | 38.6 | 0–5 | 80 | 98.5 |
Key trends:
-
Higher HCl volumes correlate with improved yields but require stricter temperature control.
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Stoichiometric NaNO₂ (1:1.05 mol ratio) minimizes nitrosamine byproducts.
Mechanistic Insights
Diazotization Kinetics
The rate-limiting step is the formation of the nitrosonium ion (NO⁺), which reacts with the aniline’s lone pair to form the N-nitrosamine intermediate. Protonation and dehydration yield the diazonium ion.
Reduction Pathways
Sodium sulfite reduces the diazonium salt via a two-electron transfer mechanism, producing hydrazine and sulfurous acid (H₂SO₃).
Industrial Applications and Challenges
Pharmaceutical Intermediates
The compound’s trifluoromethyl group enhances metabolic stability, making it valuable in anticancer and antimicrobial drug candidates.
Scientific Research Applications
Synthesis of Antimicrobial Agents
One of the notable applications of hydrazine derivatives is in the synthesis of antimicrobial agents. Research has shown that compounds containing the trifluoromethyl group, such as hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride, exhibit potent antibacterial properties. For instance, studies on pyrazole derivatives synthesized from this compound demonstrated effective inhibition against drug-resistant bacterial strains, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 1 µg/mL, indicating their potential as therapeutic agents against resistant infections .
Inhibition of Cholinesterases
Hydrazine derivatives have also been investigated for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. A study designed several analogues based on this compound, which showed moderate inhibition of both enzymes with IC50 values ranging from 9.2 to 196.6 µmol/L. This highlights the compound's relevance in developing treatments for cognitive disorders .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research into related trifluoromethyl-substituted compounds revealed their ability to intercalate DNA, a mechanism that can lead to antiproliferative effects against various cancer cell lines. For example, derivatives showed IC50 values against pancreatic cancer cell lines as low as 0.051 µM, suggesting that hydrazine derivatives could play a role in cancer therapeutics .
Pharmaceutical Development
The structural characteristics of this compound make it a valuable scaffold in pharmaceutical development. The trifluoromethyl group enhances the pharmacodynamic and pharmacokinetic properties of drugs, improving their efficacy and bioavailability. Various studies have highlighted the significance of this moiety in drug design, particularly for compounds targeting bacterial infections and cancers .
Chemical Synthesis Applications
In organic synthesis, hydrazine derivatives are utilized as building blocks for creating more complex molecules. The ability to form stable intermediates allows chemists to explore various synthetic pathways leading to diverse chemical entities with potential biological activities .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Hydrazine, [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key phenylhydrazine hydrochloride derivatives with variations in substituents:
Substituent Impact :
- Electron-withdrawing groups (Br, Cl, CF₃) : Enhance stability and electrophilicity, facilitating nucleophilic substitution or cyclocondensation reactions .
- Positional effects : Meta-substituted derivatives (e.g., 3-Br, 5-CF₃) exhibit steric and electronic profiles distinct from para-substituted analogs (e.g., 4-CF₃), influencing reaction selectivity and product yields .
[3-Bromo-5-(trifluoromethyl)phenyl]hydrazine HCl
- Synthesized via diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by reduction with tin(II) chloride in HCl, analogous to methods for [2-fluoro-5-methyl-phenyl]hydrazine HCl .
- Reacts with α,β-enones or acetophenones to form pyrazoles or hydrazones, critical for bioactive molecule development .
Comparison with Other Derivatives:
- [4-(Trifluoromethyl)phenyl]hydrazine HCl: Used in synthesizing 5-amino-1-aryl-pyrazole-4-carbonitriles for crop protection agents, achieving yields >70% .
- [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine: Forms N-arylhydrazines with acetophenones under HCl catalysis, yielding solid products recrystallized from ethanol .
Physicochemical Properties
- Solubility : Halogenated derivatives (Br, Cl) are generally less soluble in polar solvents (e.g., water) compared to fluorine-containing analogs due to increased molecular weight and hydrophobicity .
- Thermal Stability : Trifluoromethyl groups improve thermal stability, making these derivatives suitable for high-temperature reactions .
Biological Activity
Hydrazine, specifically [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride, is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Chemical Formula : C7H7BrClF3N2
- Molecular Weight : 276.49 g/mol
- CAS Number : 2773418
This compound features a trifluoromethyl group, which enhances its lipophilicity and alters its interaction with biological targets. The presence of bromine and chlorine further contributes to its reactivity and potential biological activity.
The biological activity of [3-bromo-5-(trifluoromethyl)phenyl]-, hydrochloride is primarily attributed to its ability to interact with specific enzymes and proteins. It has been shown to inhibit various metabolic pathways, leading to effects such as:
- Enzyme Inhibition : The compound has demonstrated efficacy in inhibiting enzymes involved in critical metabolic processes. For example, it has been investigated for its potential to inhibit lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism .
- Cell Growth Inhibition : Studies indicate that this hydrazine derivative can induce apoptosis in certain cancer cell lines, suggesting a mechanism for potential anti-cancer activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, particularly against drug-resistant strains:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| [3-bromo-5-(trifluoromethyl)phenyl]-hydrochloride | 0.5 µg/mL | MRSA |
| 3,5-Bis(trifluoromethyl)phenyl-pyrazole derivatives | 1 µg/mL | S. aureus |
| Other derivatives | 2 µg/mL | Enterococci |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Activity
Research has also focused on the neuroprotective potential of this compound through its inhibition of acetylcholinesterase (AChE):
- Inhibition Studies : Compounds derived from [3-bromo-5-(trifluoromethyl)phenyl]-hydrochloride have been shown to improve AChE inhibition compared to standard drugs like rivastigmine . This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antimicrobial Efficacy Against MRSA :
- Inhibition of Lactate Dehydrogenase :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, phenyl hydrazine hydrochloride derivatives react with carbonyl compounds (e.g., benzylideneacetone) under reflux in ethanol or water. The choice of solvent and reaction time (6–8 hours) significantly impacts yield and purity . Alternative routes involve reacting halogenated aromatic precursors (e.g., 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene) with hydrazine or its salts in organic solvents like DMSO, which can enhance regioselectivity . Post-synthesis, crystallization from ethanol is commonly used to isolate the product.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to its toxicity (hemolytic anemia, carcinogenicity), strict protocols must be followed:
- PPE : Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation or skin contact.
- Hygiene : Wash hands/arms thoroughly after handling; avoid eating/drinking in the lab .
- Ventilation : Use fume hoods for powder handling to minimize airborne exposure.
- Waste Disposal : Contaminated bedding or materials should be treated as hazardous waste and handled with gloves and gowns .
Q. How is [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : H/C NMR to confirm hydrazine linkage and substituent positions.
- Mass Spectrometry : High-resolution MS (e.g., LCMS) to verify molecular weight (e.g., m/z 246.57 for CHClFN) .
- Melting Point Analysis : Reported mp ~225°C (dec.) for related hydrazine hydrochlorides .
- Purity Assessment : HPLC with retention time comparisons under standardized conditions (e.g., QC-SMD-TFA05) .
Advanced Research Questions
Q. How do solvent and reaction conditions influence regioselectivity in reactions involving this hydrazine derivative?
- Methodological Answer : Solvent polarity and proton availability play critical roles. For instance:
- Water vs. DMSO : In aqueous conditions, hydrazine hydrochloride derivatives may yield mixed products (e.g., pyrazoles and pyrazolines), while DMSO promotes selective pyrazole formation due to its aprotic nature .
- Acid Catalysis : HCl in the reaction medium can protonate intermediates, altering electron density and directing substitution patterns. Computational tools like Molecular Operating Environment (MOE) help model these effects .
Q. How can researchers address contradictions in reported reaction yields when using different hydrazine derivatives?
- Methodological Answer : Discrepancies often arise from subtle differences in:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) may slow reaction kinetics, requiring extended reflux times compared to unsubstituted analogs .
- Hydrazine Form : Free hydrazine vs. hydrochloride salts exhibit differing nucleophilicities. For example, phenyl hydrazine (non-salt) favors pyrazoline formation, while the hydrochloride salt may shift equilibrium toward pyrazoles .
- Validation : Replicate experiments under controlled conditions (solvent purity, temperature gradients) and use internal standards (e.g., deuterated analogs) for quantitative NMR yield calculations.
Q. What computational methods predict the reactivity of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride in drug discovery?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina or MOE simulate interactions with biological targets (e.g., VEGFR2, MMP9) to prioritize derivatives for synthesis .
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the -CF group’s electron-withdrawing effect can be quantified to guide functionalization .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties, such as solubility and metabolic stability, early in the design phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
